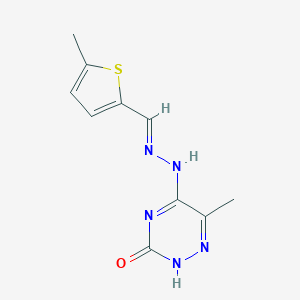
1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmaceuticals. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies suggest that the compound may exert its biological activities by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to have anti-microbial and anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
Future research on 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. This will help optimize its use in drug development and increase its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3-chloro-4-ethoxybenzoyl chloride with 4-methylphenylhydrazine to form the intermediate 3-chloro-4-ethoxy-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with allyl isocyanate to produce the final product.
Aplicaciones Científicas De Investigación
1-Allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. The compound has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
Nombre del producto |
1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C23H22ClNO4 |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22ClNO4/c1-4-12-25-20(15-8-6-14(3)7-9-15)19(22(27)23(25)28)21(26)16-10-11-18(29-5-2)17(24)13-16/h4,6-11,13,20,26H,1,5,12H2,2-3H3/b21-19- |
Clave InChI |
WRESCRYHGHJZKD-VZCXRCSSSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)/O)Cl |
SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)O)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
